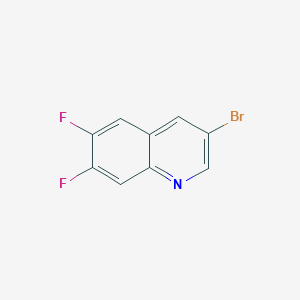

3-Bromo-6,7-difluoroquinoline

Description

Significance of Polyhalogenated Heterocycles in Contemporary Synthetic Strategies

Polyhalogenated heterocycles are crucial building blocks in modern synthetic chemistry. sigmaaldrich.com The presence of multiple halogen atoms on a heterocyclic core provides a rich platform for a variety of chemical transformations. These compounds serve as precursors in the synthesis of more complex molecules through reactions like palladium-catalyzed cross-coupling, which includes methodologies such as Suzuki, Stille, and Sonogashira couplings. researchgate.net The differential reactivity of various halogens (e.g., iodine vs. bromine vs. chlorine) on the same ring allows for site-selective functionalization, a powerful strategy for the modular construction of diverse molecular architectures. nih.gov This controlled modification is essential for creating libraries of compounds for screening in drug discovery and materials science. nih.govrsc.org Furthermore, halogenation can modulate the electronic properties of the heterocyclic system, influencing its reactivity and physical characteristics. nih.gov

Overview of Quinolines as Pivotal Heteroaromatic Core Structures in Chemical Research

The quinoline (B57606) scaffold, a fusion of a benzene (B151609) ring and a pyridine (B92270) ring, is a cornerstone in chemical research. researchgate.netnih.gov This bicyclic heteroaromatic system is prevalent in a vast number of natural products, particularly alkaloids like quinine, which has historical significance in medicine. nih.govjddtonline.infochemrj.org The intrinsic biological activity of the quinoline core has made it a "privileged scaffold" in medicinal chemistry, with numerous derivatives being investigated and developed for a wide range of therapeutic applications, including as anticancer and anti-malarial agents. nih.govjddtonline.infonih.gov Beyond pharmaceuticals, quinoline derivatives are explored for their applications in materials science, such as in the development of organic light-emitting diodes (OLEDs), owing to their unique photophysical properties. chemrj.org The versatility of the quinoline structure allows for extensive functionalization, enabling chemists to fine-tune its properties for specific applications. researchgate.netnih.gov

Specific Context of Bromine and Fluorine Substituents on Quinoline Scaffolds

The introduction of bromine and fluorine atoms onto the quinoline framework, as seen in 3-Bromo-6,7-difluoroquinoline, imparts specific and highly influential characteristics to the molecule. These halogens are not mere decorations but are key determinants of the compound's chemical behavior.

Halogen atoms exert a profound influence on the electronic distribution and subsequent reactivity of the quinoline ring system through a combination of inductive and resonance effects.

Fluorine: As the most electronegative element, fluorine exerts a powerful electron-withdrawing inductive effect (-I effect). This effect decreases the electron density of the aromatic ring, making it less susceptible to electrophilic substitution but more activated towards nucleophilic aromatic substitution (SNAr). vulcanchem.com The presence of fluorine can also enhance metabolic stability in medicinal chemistry contexts. cymitquimica.com

Bromine: Bromine is also electronegative and withdraws electron density via the inductive effect (-I). However, it possesses lone pairs of electrons that can be donated to the aromatic system through the resonance effect (+M effect). While the inductive effect generally dominates, the resonance effect can influence regioselectivity in certain reactions. The carbon-bromine bond serves as a key reactive site for a multitude of palladium-catalyzed cross-coupling reactions, allowing for the introduction of new carbon-carbon or carbon-heteroatom bonds. researchgate.net

The combined presence of both fluorine and bromine atoms, as in 3-Bromo-6,7-difluoroquinoline, creates a unique electronic landscape. The two fluorine atoms on the benzenoid ring strongly deactivate it, while the bromine atom on the pyridinic ring provides a versatile handle for synthetic diversification. This substitution pattern makes the C-Br bond a prime target for reactions like Suzuki or Buchwald-Hartwig amination.

The precise placement of halogen substituents on the quinoline scaffold dramatically affects both the ease of synthesis (synthetic accessibility) and the molecule's reactivity. researchgate.netrsc.orgnih.govnih.gov A comparison between 3-Bromo-6,7-difluoroquinoline and its isomer 6-Bromo-5,7-difluoroquinoline highlights these differences.

Synthetic Accessibility: The route to each isomer is dictated by the availability of appropriately substituted aniline (B41778) precursors.

The synthesis of 6-Bromo-5,7-difluoroquinoline likely starts from 3,5-difluoroaniline, which undergoes a Skraup reaction or a similar cyclization method. chemsrc.comresearchgate.net Subsequent bromination would likely be directed to the 6-position due to the electronic influence of the existing fluorine atoms and the nitrogen atom.

The synthesis of 3-Bromo-6,7-difluoroquinoline , however, would likely require a different precursor, such as a 3,4-difluoroaniline (B56902) derivative. The bromine would need to be introduced at the 3-position, which is part of the pyridine ring. This can be challenging as direct halogenation of quinoline often favors other positions. scilit.com Specialized methods, potentially involving the cyclization of a pre-brominated acyclic precursor or a selective C-H functionalization strategy, would be necessary. polyu.edu.hk

Reactivity Profiles: The different locations of the bromine atom lead to distinct reactivity.

In 6-Bromo-5,7-difluoroquinoline , the bromine atom is on the electron-richer benzene ring. While the adjacent fluorine atoms are deactivating, this C-Br bond is readily activated by palladium catalysts for cross-coupling reactions. cymitquimica.comguidechem.coma2bchem.com

In 3-Bromo-6,7-difluoroquinoline , the bromine is on the electron-deficient pyridine ring. The C3-position is electronically distinct from the C6-position. The reactivity of the C-Br bond at C3 towards oxidative addition in palladium-catalyzed cycles can differ significantly from a C-Br bond on the carbocyclic ring. Furthermore, the C4 position adjacent to the bromine in 3-bromo-quinolines is known to be susceptible to nucleophilic attack, a pathway that is not available to the 6-bromo isomer. orgsyn.org

These differences are summarized in the table below.

| Property | 3-Bromo-6,7-difluoroquinoline | 6-Bromo-5,7-difluoroquinoline |

| Bromine Position | C3 (Pyridine Ring) | C6 (Benzene Ring) |

| Fluorine Positions | C6, C7 (Benzene Ring) | C5, C7 (Benzene Ring) |

| Likely Precursor | Substituted 3,4-difluoroaniline | 3,5-difluoroaniline chemsrc.com |

| Primary Reactivity | C-Br bond is a key site for cross-coupling; adjacent C4 is susceptible to nucleophilic attack. orgsyn.org | C-Br bond is a primary site for cross-coupling reactions. cymitquimica.coma2bchem.com |

| Electronic Nature | Bromine on an electron-deficient ring. | Bromine on a carbocyclic ring, influenced by adjacent fluorine atoms. cymitquimica.com |

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-6,7-difluoroquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4BrF2N/c10-6-1-5-2-7(11)8(12)3-9(5)13-4-6/h1-4H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKICKXMXHFBARR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C=C(C(=CC2=NC=C1Br)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4BrF2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Bromo 6,7 Difluoroquinoline

De Novo Synthesis Approaches to the Quinoline (B57606) Core

De novo synthesis refers to the construction of the quinoline ring system from acyclic precursors. This approach is fundamental for creating the foundational 6,7-difluoroquinoline (B156812) scaffold before introducing the bromine atom.

The formation of the quinoline ring is a classic endeavor in organic chemistry, with several named reactions being adaptable for fluorinated analogues. Methods like the Skraup, Doebner-von Miller, and Friedländer syntheses are common. For the synthesis of the 6,7-difluoroquinoline nucleus, these reactions typically utilize a difluoroaniline precursor, most commonly 3,4-difluoroaniline (B56902).

For instance, a modified Gould-Jacobs reaction can be employed, starting with 3,4-difluoroaniline. This involves reacting the aniline (B41778) with a suitable three-carbon component, such as diethyl (ethoxymethylene)malonate, followed by thermal cyclization to form the quinoline ring system. This method is advantageous for creating quinolines with a hydroxyl group at the C-4 position and a carboxylate group at C-3, which can then be further modified. Another approach involves the intramolecular cyclization of precursors that already contain the necessary atoms for the quinoline core, a process that can be accompanied by the elimination of a group, such as a nitro group, to drive the ring formation.

| Reaction Type | Aniline Precursor | Key Reagents | Primary Product |

| Gould-Jacobs Reaction | 3,4-Difluoroaniline | Diethyl (ethoxymethylene)malonate | Ethyl 6,7-difluoro-4-hydroxyquinoline-3-carboxylate |

| Friedländer Synthesis | 2-amino-4,5-difluorobenzaldehyde | Acetaldehyde (or other enolizable ketone) | 6,7-Difluoroquinoline |

| Intramolecular Cyclization | Substituted 3,4-difluorophenyl derivative | Heat or Catalyst | 6,7-Difluoroquinoline derivative |

Modern synthetic chemistry has increasingly turned to photoredox catalysis to achieve transformations under milder conditions. Photoinduced cyclization offers an alternative to traditional, often high-temperature, condensation reactions for forming quinoline rings. These methods can involve visible-light-induced tandem radical cyclization reactions. For example, a reaction between cyclobutanone oximes and 1-isocyano-2-vinylbenzenes can be catalyzed by an iridium complex like fac-Ir(ppy)₃ under visible light to yield quinoline derivatives. Another strategy involves the photo-induced oxidation [4+2] cyclization of N-H imines and olefins, which can be facilitated by dual photoredox/cobalt oxime catalytic systems. While not yet specifically documented for 3-bromo-6,7-difluoroquinoline, these innovative strategies represent a potential pathway for the synthesis of multi-substituted quinolines.

The practical formation of the 6,7-difluoroquinoline nucleus often begins with 3,4-difluoroaniline. One established method involves reacting this precursor with dimethyl malonate and an alkylating agent like 4-fluorobenzyl chloride to produce a novel fluoroquinolone precursor. Another synthetic route starts from m-fluorotoluene to construct the 6,7-difluoro-1-cyclopropyl-1,4-dihydro-4-oxoquinoline-3-carboxylic acid, a key intermediate for many quinolone antibacterial agents. This particular synthesis involves building the quinoline ring via an intramolecular cyclization that includes the elimination of a nitro group.

A convenient synthesis of a precursor, methyl 6,7-difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate, has been developed starting from 3,4-difluorophenyl isothiocyanate in a 78% yield. This demonstrates an efficient pathway to the core structure, which can then undergo further functionalization.

Post-Cyclization Functionalization and Halogenation Strategies

This approach involves synthesizing the 6,7-difluoroquinoline core first and then introducing the bromine atom at the desired position. This is often a more direct route if 6,7-difluoroquinoline itself is readily accessible.

The introduction of a bromine atom at the C-3 position of the quinoline ring is typically achieved through electrophilic aromatic substitution. The regioselectivity of this reaction is critical. For many quinoline systems, the C-3 position is susceptible to electrophilic attack. Reagents such as N-Bromosuccinimide (NBS) or elemental bromine (Br₂) are commonly used. The reaction conditions, including the choice of solvent and the presence of a catalyst, can be optimized to favor bromination at the C-3 position over other positions like C-5, C-6, or C-8. Theoretical analysis and experimental verification have been used to understand the positional selectivity in electrophilic aromatic brominations. For instance, the reaction of 5,6-dimethoxyindan-1-one with Br₂ in acetic acid resulted in a dibrominated product, highlighting the influence of reaction conditions on regioselectivity.

| Brominating Agent | Substrate | Typical Conditions | Selectivity |

| N-Bromosuccinimide (NBS) | 6,7-Difluoroquinoline | CCl₄, initiator (e.g., AIBN) | C-3 position |

| Bromine (Br₂) | 6,7-Difluoroquinoline | Acetic acid or other polar solvent | C-3, with potential for other isomers |

Direct fluorination using elemental fluorine is also a possibility, though it can be less selective and requires specialized equipment. The directing effects of existing functional groups on the quinoline ring play a significant role in the outcome of such direct fluorination reactions.

Orthogonal Functionalization and Halogen Exchange Reactions

Orthogonal functionalization is a synthetic strategy that allows for the selective modification of one functional group in the presence of others. In the context of quinoline synthesis, this can involve the regioselective introduction or modification of substituents at specific positions on the heterocyclic ring. nih.gov For halogenated quinolines, the distinct reactivity of different carbon-halogen bonds can be exploited. For instance, polybromoquinolines can undergo regioselective metal-catalyzed cross-coupling reactions. The Sonogashira coupling reaction has been shown to occur selectively at the C-6 position of certain polybromoquinolines, leaving other bromine atoms untouched for subsequent transformations like the Suzuki coupling reaction. nih.gov This sequential, position-selective functionalization is a powerful tool for building complex molecular architectures.

Halogen exchange reactions, while less commonly detailed for this specific scaffold in the provided literature, represent another potential pathway for modification. These reactions would typically involve the conversion of one halogen to another, for example, transforming a bromo-substituent into an iodo- or chloro-substituent under specific conditions, often mediated by a metal catalyst or a halide source. This allows for fine-tuning of the molecule's reactivity for subsequent cross-coupling reactions.

Precursor Synthesis and Building Block Strategies

The construction of the 3-Bromo-6,7-difluoroquinoline ring system heavily relies on the availability of appropriately substituted precursors. The strategic synthesis of these building blocks is a critical first step in many quinoline synthesis protocols, such as the Skraup, Friedländer, or Combes syntheses. jocpr.compharmaguideline.comnih.gov

The precursor 4-Bromo-3,5-difluoroaniline is a key building block for introducing the desired substitution pattern onto the benzene (B151609) portion of the quinoline ring. fluoromart.comchemimpex.com This compound is a versatile chemical intermediate used in the synthesis of various pharmaceuticals and agrochemicals. chemimpex.com One synthetic approach involves the bromination of 3,5-difluoroaniline. Other methods may start from different precursors, such as 2,4-difluoroaniline, which can undergo a series of reactions including bromination, diazotization, reduction, and finally amination to yield the target 3,5-difluoroaniline structure, which can then be brominated. guidechem.com Another documented synthesis of a similar precursor, 4-bromo-2,6-difluoroaniline, involves the direct bromination of 2,6-difluoroaniline in acetic acid. chemicalbook.com

A specific synthesis of a related compound, N-[(4-Bromo-3,5-difluorine)phenyl]acrylamide, starts from 4-Bromo-3,5-difluoroaniline, reacting it with acryloyl chloride under the catalysis of triethylamine at 0°C. researchgate.net The optimal conditions for this reaction were found to be a reaction time of 4 hours and a molar ratio of acryloyl chloride to 4-Bromo-3,5-difluoroaniline of 1.1, achieving a yield of 62.5%. researchgate.net

Specific halogenating reagents are employed to introduce bromine atoms at desired positions on the quinoline ring or its precursors. N-bromosuccinimide (NBS) is a versatile and widely used reagent for this purpose. wikipedia.org It serves as a source for electrophilic bromine and can be used in cascade electrophilic bromination/cyclization reactions to synthesize multi-bromo-substituted quinolines from N-(3-phenylprop-2-ynyl)anilines. thieme-connect.com This process is notable for being metal-free and proceeding under mild conditions. thieme-connect.com NBS can also be used for the oxidative bromination and dehydrogenation of tetrahydroquinolines to produce bromoquinolines in one pot. nih.gov In this dual role, NBS first acts as an electrophile for bromination and then as an oxidant to achieve aromatization. nih.gov

The choice of the amount of NBS can be critical. For example, in one study, using 5.0 equivalents of NBS in dichloromethane (DCM) under air was found to be the optimal condition for a specific transformation. thieme-connect.com The reactivity of NBS allows for the bromination of various aromatic compounds, including anilines and other heterocycles. chemicalbook.com

Optimization of Reaction Conditions and Yields

Achieving high yields and selectivity in the synthesis of 3-Bromo-6,7-difluoroquinoline requires careful optimization of reaction parameters. Factors such as the choice of solvent, catalyst, temperature, and pressure can significantly influence the outcome of the reaction. nih.gov

The choice of solvent can dramatically impact the yield and rate of quinoline synthesis. Studies have shown that aprotic polar solvents like DMF can be beneficial, while protic solvents such as ethanol may inhibit the reaction, possibly due to complexation with catalysts. rsc.org In some "green chemistry" approaches, water has been used as a solvent, which can also improve extraction efficiency. nih.govtandfonline.com Ionic liquids are also gaining attention as environmentally benign solvents that offer advantages like thermal stability and lack of vapor pressure. du.edu.eg

Catalysis is fundamental to many quinoline synthesis methods. Classical methods like the Skraup synthesis often use strong acids like sulfuric acid as a catalyst. nih.govresearchgate.net Lewis acids are also employed to facilitate condensation reactions. nih.gov In modern synthetic methods, various metal catalysts, including those based on iron, copper, and palladium, are used to enable C-H activation and cross-coupling reactions for functionalizing the quinoline core. nih.govorganic-chemistry.org However, there is also a significant drive towards developing metal-free catalytic systems to improve the environmental profile of these syntheses. nih.gov For instance, iodine has been used as a catalyst in certain multicomponent reactions to form quinoline rings. nih.gov

| Reaction Type | Catalyst | Solvent | Observation | Reference |

|---|---|---|---|---|

| Skraup Reaction | Sulfuric Acid | Glycerol/Water | Sulfuric acid is essential; water improves extraction. | nih.gov |

| Doebner-like Process | Ionic Liquid ([Bmim]BF4) | Ionic Liquid | Omission of transition metal and replacement of acid/solvent gave comparable yields. | nih.gov |

| Michael Addition/Cyclization | Cp2ZrCl2 | DMF | Aprotic polar solvent resulted in high (83%) yield. | rsc.org |

| Michael Addition/Cyclization | Cp2ZrCl2 | EtOH | Protic solvent was harmful, yielding only 17%. | rsc.org |

Temperature is a critical parameter in quinoline synthesis. Many classical methods, such as the Skraup reaction, require high temperatures, often in the range of 100 to 150°C, to proceed effectively. researchgate.netgoogle.com Microwave-assisted heating has emerged as a modern technique to improve reaction efficiency, often allowing for shorter reaction times and higher yields at elevated temperatures (e.g., 200°C). nih.govnih.gov The Conrad–Limpach–Knorr synthesis demonstrates temperature-dependent selectivity, where lower temperatures favor the formation of 4-quinolones, while higher temperatures lead to 2-quinolones. pharmaguideline.com

Pressure can also be utilized to optimize reaction conditions. In an improved Skraup process, applying a low pressure of 2-7 psig allows the reaction temperature to increase to 150-153°C. google.com This modification can reduce the amount of acid required, making the process more efficient. google.com Precise control over both temperature and pressure is therefore essential for maximizing conversion rates and achieving the desired regioselectivity in the final quinoline product.

| Synthesis Method | Temperature Range | Pressure | Key Outcome | Reference |

|---|---|---|---|---|

| Skraup Reaction | 100 - 150°C | Atmospheric | Required for reaction progression. | google.com |

| Improved Skraup Process | 150 - 153°C | 2-7 psig | Reduces necessary equivalents of acid. | google.com |

| Microwave-assisted Skraup | 200°C | N/A (sealed vessel) | Improved reaction efficiency and yields. | nih.gov |

| Conrad–Limpach–Knorr | Lower Temp. | Atmospheric | Favors formation of 4-quinolones. | pharmaguideline.com |

| Conrad–Limpach–Knorr | Higher Temp. | Atmospheric | Favors formation of 2-quinolones. | pharmaguideline.com |

Advancements in the Scalable Production of 3-Bromo-6,7-difluoroquinoline Utilizing Continuous Flow Synthesis

The transition from traditional batch processing to continuous flow synthesis represents a significant methodological shift in chemical manufacturing, offering enhancements in safety, efficiency, and scalability. While the application of flow chemistry has been broadly adopted for various classes of compounds, its specific application to the synthesis of "3-Bromo-6,7-difluoroquinoline" is not yet extensively documented in publicly available research.

General principles of continuous flow synthesis, however, provide a framework for its potential application. This technology utilizes systems of pumps and tubes or microreactors to perform chemical reactions in a continuous stream rather than in a single large vessel. This approach offers superior control over reaction parameters such as temperature, pressure, and mixing, which can lead to higher yields and purity of the final product.

For the synthesis of quinoline derivatives, continuous flow methods have been successfully employed. For instance, research has demonstrated the use of flow chemistry for the production of 2-methylquinolines via a modified Doebner-von Miller reaction, highlighting the potential for rapid and green synthesis with excellent yields nih.gov. Similarly, photochemical processes in continuous flow have been developed for the synthesis of various substituted quinolines, achieving high yields and throughputs ucd.ie. These examples underscore the adaptability of flow synthesis to the quinoline scaffold.

The scalability of these processes is a key advantage. Continuous flow systems can often be scaled up by extending the operational time or by "numbering up" – running multiple reactors in parallel. This circumvents many of the challenges associated with scaling up batch reactors, such as issues with heat transfer and mass transport.

While specific data tables and detailed research findings on the continuous flow synthesis of 3-Bromo-6,7-difluoroquinoline are not available in the reviewed literature, the established success of this technology for structurally similar compounds suggests a strong potential for its application. Future research in this area would likely focus on adapting existing quinoline synthesis methodologies to a continuous flow setup for this specific compound, optimizing reaction conditions to maximize throughput and yield, and developing integrated purification steps to create a seamless and efficient manufacturing process. The development of such a process would be a notable advancement in the production of this important chemical intermediate.

Advanced Spectroscopic and Structural Elucidation

High-Resolution Nuclear Magnetic Resonance Spectroscopy (NMR)

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering detailed information about the chemical environment of magnetically active nuclei. For 3-Bromo-6,7-difluoroquinoline, analysis of ¹H, ¹³C, and ¹⁹F NMR spectra is critical.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectral Analysis of Aromatic and Heteroaromatic Protons

The ¹H NMR spectrum of 3-Bromo-6,7-difluoroquinoline is expected to show distinct signals corresponding to the four protons on the quinoline (B57606) core. The protons at positions 2 and 4 of the pyridine (B92270) ring would likely appear as singlets or narrow doublets at lower field (higher ppm values) due to the deshielding effect of the adjacent nitrogen atom. The protons at positions 5 and 8 on the benzene (B151609) ring will also produce characteristic signals. Their chemical shifts and coupling patterns will be influenced by the neighboring fluorine atoms. The proton at C5 would likely appear as a doublet of doublets due to coupling with the fluorine at C6 and the proton at C8, while the H8 proton would similarly be influenced by the C7 fluorine.

Table 1: Predicted ¹H NMR Spectral Data for 3-Bromo-6,7-difluoroquinoline (Note: This table is predictive and based on general principles of NMR spectroscopy. Actual experimental values may vary.)

| Proton Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H-2 | 8.8 - 9.2 | d | J ≈ 2.0 |

| H-4 | 8.2 - 8.6 | d | J ≈ 2.0 |

| H-5 | 7.6 - 8.0 | t (apparent) | J(H-F) ≈ 9.0 |

| H-8 | 7.4 - 7.8 | t (apparent) | J(H-F) ≈ 9.0 |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectral Analysis, including Carbon-Fluorine and Carbon-Bromine Coupling

The ¹³C NMR spectrum provides information on all nine carbon atoms in the 3-Bromo-6,7-difluoroquinoline structure. The carbon atom attached to the bromine (C-3) is expected to have its signal shifted to a lower field compared to an unsubstituted carbon, though the heavy atom effect can sometimes complicate predictions. The carbons directly bonded to fluorine (C-6 and C-7) will exhibit large one-bond carbon-fluorine coupling constants (¹JCF), appearing as doublets. Furthermore, two-bond and three-bond couplings (²JCF, ³JCF) will be observable for adjacent carbons, providing valuable data for signal assignment. The signals for C-5, C-8, and the bridgehead carbons will also be split due to coupling with the fluorine atoms.

Table 2: Predicted ¹³C NMR Spectral Data for 3-Bromo-6,7-difluoroquinoline (Note: This table is predictive and based on general principles of NMR spectroscopy. Actual experimental values may vary.)

| Carbon Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| C-2 | 150 - 154 | d | |

| C-3 | 118 - 122 | s | |

| C-4 | 135 - 139 | d | |

| C-4a | 128 - 132 | d | ³J(C4a-F6) |

| C-5 | 115 - 119 | dd | ²J(C5-F6), ³J(C5-F7) |

| C-6 | 152 - 156 | d | ¹J(C6-F6) > 240 |

| C-7 | 150 - 154 | d | ¹J(C7-F7) > 240 |

| C-8 | 110 - 114 | dd | ³J(C8-F6), ²J(C8-F7) |

| C-8a | 145 - 149 | t | ²J(C8a-F) |

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Detailed Fluorine Environments

¹⁹F NMR is a highly sensitive technique for directly observing the fluorine atoms. In 3-Bromo-6,7-difluoroquinoline, two distinct signals are expected for the fluorine atoms at C-6 and C-7. These signals will likely appear as doublets due to ortho-coupling to each other (³JF-F). Additionally, smaller couplings to the protons on the benzene ring (H-5 and H-8) would result in further splitting, likely yielding doublets of doublets for each fluorine nucleus. The precise chemical shifts of F-6 and F-7 provide direct insight into their electronic environments.

Mass Spectrometry (MS) for Precise Molecular Formula Confirmation

Mass spectrometry is an essential analytical technique for determining the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. For 3-Bromo-6,7-difluoroquinoline (C₉H₄BrF₂N), the calculated exact mass can be compared to the experimentally determined value to confirm the molecular formula. A key feature in the mass spectrum of a bromine-containing compound is the characteristic isotopic pattern. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in approximately a 1:1 ratio. This results in two major peaks in the mass spectrum for the molecular ion [M]⁺ and [M+2]⁺ that are separated by two mass units and have nearly equal intensity, providing definitive evidence for the presence of a single bromine atom in the molecule.

Table 3: HRMS Data for 3-Bromo-6,7-difluoroquinoline

| Ion | Calculated m/z |

| [C₉H₄⁷⁹BrF₂N]⁺ | 242.9546 |

| [C₉H₄⁸¹BrF₂N]⁺ | 244.9525 |

Vibrational Spectroscopy (Infrared and Raman)

Table 4: Predicted IR Absorption Bands for 3-Bromo-6,7-difluoroquinoline (Note: This table is predictive and based on characteristic group frequencies.)

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100 - 3000 | Medium-Weak |

| C=N Stretch | 1620 - 1580 | Medium |

| Aromatic C=C Stretch | 1600 - 1450 | Medium-Strong |

| C-F Stretch | 1300 - 1100 | Strong |

| C-Br Stretch | < 600 | Medium |

Characterization of Characteristic Functional Group Vibrations

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of 3-Bromo-6,7-difluoroquinoline is expected to exhibit a series of characteristic absorption bands that correspond to the vibrational modes of its quinoline core and its halogen substituents.

The quinoline ring system gives rise to several distinct vibrations. Aromatic C-H stretching vibrations are typically observed in the region of 3000-3100 cm⁻¹. The C=C and C=N stretching vibrations of the heterocyclic and benzene rings are expected to produce a group of sharp bands in the 1620-1430 cm⁻¹ range. In-plane and out-of-plane C-H bending vibrations provide further structural information and typically appear in the 1300-1000 cm⁻¹ and 900-675 cm⁻¹ regions, respectively.

The presence of fluorine and bromine atoms on the quinoline ring introduces additional characteristic vibrations. The C-F stretching vibrations are known to be strong and typically appear in the 1350-1150 cm⁻¹ region. The C-Br stretching vibration is expected to be found at lower wavenumbers, generally in the 650-500 cm⁻¹ range, due to the larger mass of the bromine atom. researchgate.net

Table 1: Predicted Characteristic Infrared Vibration Frequencies for 3-Bromo-6,7-difluoroquinoline

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| Aromatic C-H | Stretching | 3100 - 3000 |

| Quinoline Ring (C=C, C=N) | Stretching | 1620 - 1430 |

| Aromatic C-F | Stretching | 1350 - 1150 |

| Aromatic C-H | In-plane bending | 1300 - 1000 |

| Aromatic C-H | Out-of-plane bending | 900 - 675 |

X-ray Crystallography for Solid-State Molecular Structure Determination (where applicable to similar derivatives)

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, which are crucial for a complete understanding of a molecule's structure.

Although a specific crystal structure for 3-Bromo-6,7-difluoroquinoline has not been reported, the application of X-ray crystallography to similar quinoline derivatives allows for well-founded predictions about its solid-state structure. Quinoline and its derivatives are planar aromatic systems, and it is expected that 3-Bromo-6,7-difluoroquinoline would adopt a largely planar conformation in the solid state.

In the crystal lattice, planar aromatic molecules like this are often stabilized by intermolecular interactions such as π-π stacking and halogen bonding. The fluorine and bromine substituents can participate in halogen bonding, where the halogen atom acts as an electrophilic region (the σ-hole) and interacts with a nucleophilic region on an adjacent molecule. These non-covalent interactions play a significant role in the packing of the molecules in the crystal.

Analysis of the crystal structures of related compounds, such as other brominated and fluorinated aromatic heterocycles, provides a template for understanding the potential packing motifs and intermolecular forces that would govern the solid-state architecture of 3-Bromo-6,7-difluoroquinoline.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy molecular orbitals. The wavelengths of maximum absorption (λmax) are characteristic of the molecule's electronic structure.

The UV-Vis spectrum of 3-Bromo-6,7-difluoroquinoline is expected to be dominated by π → π* transitions associated with the aromatic quinoline ring system. These transitions typically result in strong absorption bands in the UV region. The presence of the bromine and fluorine atoms can influence the positions and intensities of these absorption bands through their electronic effects (inductive and mesomeric).

Halogen substituents can cause a bathochromic shift (a shift to longer wavelengths) or a hypsochromic shift (a shift to shorter wavelengths) of the absorption maxima compared to the parent quinoline molecule. The exact nature of this shift depends on the interplay between the electron-withdrawing inductive effect and the electron-donating mesomeric effect of the halogens.

While specific experimental UV-Vis data for 3-Bromo-6,7-difluoroquinoline is limited, studies on related compounds can provide valuable insights. For example, the electronic spectra of various quinoline derivatives have been extensively studied, and this body of knowledge allows for the prediction of the likely absorption regions for this compound. dergipark.org.tr

Table 2: Predicted Electronic Transitions for 3-Bromo-6,7-difluoroquinoline

| Transition Type | Chromophore | Predicted Absorption Region (nm) |

|---|---|---|

| π → π* | Quinoline Ring | 250 - 350 |

Chemical Reactivity and Transformation Chemistry

Reactivity of the Bromo-Substituent

The bromine atom at the C-3 position of the quinoline (B57606) ring is the primary site for palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis for the formation of various chemical bonds.

Palladium-Catalyzed Cross-Coupling Reactions

The carbon-bromine bond at the 3-position of the quinoline is susceptible to oxidative addition to a palladium(0) catalyst, initiating a catalytic cycle that can be exploited to form new carbon-carbon, carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds. The reactivity of bromoquinolines in such transformations is well-documented for related structures, suggesting a similar potential for 3-Bromo-6,7-difluoroquinoline. ossila.com

Suzuki-Miyaura Coupling: This reaction involves the coupling of the bromoquinoline with an organoboron reagent (such as a boronic acid or ester) to form a new carbon-carbon bond. This method is widely used for the synthesis of biaryl compounds.

Sonogashira Coupling: For the formation of a carbon-carbon triple bond, the Sonogashira reaction couples the bromoquinoline with a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst.

Heck Reaction: This reaction creates a new carbon-carbon bond by coupling the bromoquinoline with an alkene.

Buchwald-Hartwig Amination: This powerful method allows for the formation of carbon-nitrogen bonds by coupling the bromoquinoline with a primary or secondary amine. This is a key transformation for the synthesis of many biologically active compounds. The general applicability of this reaction to aryl bromides is extensive.

| Reaction Name | Coupling Partner | Product Type |

| Suzuki-Miyaura | Arylboronic acid | 3-Aryl-6,7-difluoroquinoline |

| Sonogashira | Terminal alkyne | 3-Alkynyl-6,7-difluoroquinoline |

| Heck | Alkene | 3-Alkenyl-6,7-difluoroquinoline |

| Buchwald-Hartwig | Amine | 3-Amino-6,7-difluoroquinoline |

Nucleophilic Aromatic Substitution (SNAr) at the Bromine Site

While less common than palladium-catalyzed reactions for aryl bromides, direct nucleophilic aromatic substitution (SNAr) at the bromine site can occur under specific conditions, particularly if the ring is sufficiently activated by electron-withdrawing groups. However, in the case of 3-Bromo-6,7-difluoroquinoline, the fluoro groups are more likely to undergo SNAr.

Reductive Debromination Strategies

Reductive debromination offers a method to replace the bromine atom with a hydrogen atom, yielding 6,7-difluoroquinoline (B156812). This can be achieved using various reducing agents, such as hydrogen gas with a palladium catalyst (catalytic hydrogenation) or other hydride sources. This transformation is often used to remove a directing group after it has served its synthetic purpose.

Reactivity of the Fluoro-Substituents

The fluorine atoms at the C-6 and C-7 positions are primarily reactive towards nucleophilic aromatic substitution, especially given the electron-deficient nature of the quinoline ring system.

Nucleophilic Aromatic Substitution (SNAr) of Fluorine in Activated Quinoline Systems

The fluorine atoms in 6,7-difluoroquinoline systems are susceptible to displacement by nucleophiles. researchgate.net The strong electron-withdrawing nature of the fluorine atoms and the activating effect of the quinoline nitrogen make the C-F bonds targets for nucleophilic attack. Reactions with nucleophiles such as amines, alkoxides, or thiolates can lead to the substitution of one or both fluorine atoms. The regioselectivity of this substitution (i.e., whether the C-6 or C-7 fluorine is replaced first) would depend on the specific nucleophile and reaction conditions. For the closely related 6,7-difluoroquinoxalines, reactions with various nucleophiles have been shown to result in the substitution of one or both fluorine atoms. researchgate.net

Directed ortho-Metalation (DoM) Strategies with Fluorine Activation

Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings. In this strategy, a directing metalation group (DMG) coordinates to an organolithium reagent, directing deprotonation (metalation) to the adjacent ortho position. While the nitrogen atom of the quinoline ring can act as a DMG, the fluorine atoms themselves can also influence the acidity of adjacent protons. However, in the 3-Bromo-6,7-difluoroquinoline system, the most acidic protons are likely influenced by the combination of the nitrogen and fluoro substituents, but specific literature on DoM applied to this molecule is not available.

Reactivity of the Quinoline Nitrogen Atom

The lone pair of electrons on the nitrogen atom of the quinoline ring in 3-Bromo-6,7-difluoroquinoline renders it basic and nucleophilic, making it a key site for various chemical transformations. The electronic properties of the quinoline system, influenced by the presence of the bromine and difluoro substituents, play a crucial role in modulating the reactivity of this nitrogen atom.

Coordination Chemistry with Transition Metals for Catalytic Applications

The nitrogen atom of 3-Bromo-6,7-difluoroquinoline possesses a lone pair of electrons that can readily coordinate with transition metals, forming metal complexes with potential applications in catalysis. While specific studies on the coordination chemistry of 3-Bromo-6,7-difluoroquinoline are not extensively documented, the behavior of related quinoline derivatives provides a strong basis for understanding its potential.

Quinoline and its substituted analogs are well-known ligands in coordination chemistry, capable of forming stable complexes with a variety of transition metals, including but not limited to palladium, platinum, rhodium, iridium, and copper. The formation of these complexes is driven by the Lewis basicity of the quinoline nitrogen. The resulting coordination compounds have been explored for their utility in various catalytic processes, such as cross-coupling reactions, hydrogenations, and C-H functionalization.

The electronic and steric environment around the nitrogen atom significantly influences the stability and catalytic activity of the resulting metal complexes. In the case of 3-Bromo-6,7-difluoroquinoline, the electron-withdrawing nature of the fluorine atoms at the 6- and 7-positions is expected to decrease the electron density on the quinoline ring, thereby reducing the basicity of the nitrogen atom. This could potentially lead to weaker coordination to transition metals compared to unsubstituted quinoline. However, the presence of the bromine atom at the 3-position can also influence the electronic landscape and steric accessibility of the nitrogen.

The interplay of these substituent effects can be harnessed to fine-tune the properties of the corresponding transition metal complexes. For instance, a less basic nitrogen might lead to a more labile ligand, which could be beneficial in catalytic cycles where ligand dissociation is a key step. Conversely, for reactions requiring strong metal-ligand interactions, the reduced basicity might be a disadvantage.

Table 1: Potential Transition Metals for Coordination with 3-Bromo-6,7-difluoroquinoline and Their Catalytic Applications

| Transition Metal | Potential Catalytic Application | Rationale |

| Palladium (Pd) | Cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) | Palladium complexes are widely used in C-C and C-heteroatom bond formation. The quinoline ligand can stabilize the active palladium species. |

| Rhodium (Rh) | Hydroformylation, hydrogenation | Rhodium complexes are known for their catalytic activity in reactions involving hydrogen and carbon monoxide. |

| Iridium (Ir) | C-H activation, transfer hydrogenation | Iridium catalysts are effective for the functionalization of unactivated C-H bonds. |

| Copper (Cu) | Ullmann coupling, click chemistry | Copper-based catalysts are versatile for various coupling reactions. |

| Ruthenium (Ru) | Metathesis, oxidation | Ruthenium complexes exhibit a broad range of catalytic activities. |

This table is based on the known catalytic applications of transition metal complexes with related quinoline ligands and represents potential areas of investigation for 3-Bromo-6,7-difluoroquinoline.

Further research into the synthesis and characterization of transition metal complexes of 3-Bromo-6,7-difluoroquinoline is necessary to fully elucidate their structural properties and explore their potential as catalysts in organic synthesis.

N-Alkylation and N-Oxidation Reactions for Structural Diversification

The nucleophilic character of the quinoline nitrogen in 3-Bromo-6,7-difluoroquinoline allows for facile N-alkylation and N-oxidation reactions. These transformations are valuable for introducing structural diversity and modulating the electronic and biological properties of the quinoline core.

N-Alkylation:

N-alkylation involves the reaction of the quinoline nitrogen with an alkylating agent, typically an alkyl halide or a similar electrophile, to form a quaternary quinolinium salt. This reaction proceeds via a standard SN2 mechanism. The general scheme for the N-alkylation of 3-Bromo-6,7-difluoroquinoline can be represented as follows:

3-Bromo-6,7-difluoroquinoline + R-X → [3-Bromo-6,7-difluoro-N-alkylquinolinium]+X-

Where R is an alkyl group and X is a halide or other suitable leaving group.

The resulting N-alkyl quinolinium salts exhibit altered solubility and electronic properties compared to the parent quinoline. The positive charge on the nitrogen atom enhances the electron-deficient nature of the quinoline ring, making it more susceptible to nucleophilic attack. This property can be exploited for further functionalization of the heterocyclic system. The choice of the alkylating agent (R-X) allows for the introduction of a wide variety of substituents at the nitrogen atom, providing a straightforward method for creating a library of structurally diverse compounds.

N-Oxidation:

N-oxidation of the quinoline nitrogen is typically achieved by treating 3-Bromo-6,7-difluoroquinoline with an oxidizing agent, such as a peroxy acid (e.g., m-chloroperoxybenzoic acid, m-CPBA) or hydrogen peroxide. This reaction converts the tertiary amine functionality of the quinoline nitrogen into an N-oxide.

3-Bromo-6,7-difluoroquinoline + [O] → 3-Bromo-6,7-difluoroquinoline N-oxide

The formation of the N-oxide has a profound impact on the reactivity of the quinoline ring. The N-oxide group is a strong activating group, particularly for electrophilic substitution at the C4-position and nucleophilic substitution at the C2- and C4-positions. The enhanced reactivity is attributed to the resonance contribution of the N-oxide, which increases the electron density at specific positions of the ring. This activation strategy is a powerful tool for the synthesis of polysubstituted quinolines that would be difficult to access directly from the parent quinoline.

Table 2: Common Reagents for N-Alkylation and N-Oxidation of Quinolines

| Transformation | Reagent | Product Type |

| N-Alkylation | Alkyl halides (e.g., CH3I, C2H5Br) | N-Alkyl quinolinium salts |

| N-Alkylation | Dialkyl sulfates (e.g., (CH3)2SO4) | N-Alkyl quinolinium salts |

| N-Oxidation | m-Chloroperoxybenzoic acid (m-CPBA) | Quinoline N-oxide |

| N-Oxidation | Hydrogen peroxide (H2O2) | Quinoline N-oxide |

| N-Oxidation | Peracetic acid | Quinoline N-oxide |

Regioselectivity and Stereoselectivity in Transformations Involving 3-Bromo-6,7-difluoroquinoline

The substituents on the quinoline ring of 3-Bromo-6,7-difluoroquinoline exert significant control over the regioselectivity of its chemical transformations. Stereoselectivity becomes a consideration in reactions that create new chiral centers.

Regioselectivity:

The regiochemical outcome of reactions involving 3-Bromo-6,7-difluoroquinoline is governed by the interplay of the electronic effects of the bromine and difluoro substituents, as well as the inherent reactivity patterns of the quinoline nucleus.

Electrophilic Aromatic Substitution: The quinoline ring is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen atom. The fluorine atoms at the 6- and 7-positions further deactivate the benzene (B151609) ring portion. Electrophilic attack, if it occurs, is most likely to take place on the more electron-rich benzene ring, with the directing effects of the fluorine atoms favoring substitution at the C5 and C8 positions. However, the bromine at C3 deactivates the pyridine (B92270) ring.

Nucleophilic Aromatic Substitution (SNAr): The presence of the electron-withdrawing fluorine atoms and the nitrogen atom makes the quinoline ring susceptible to nucleophilic aromatic substitution, particularly at positions activated by these groups. The bromine atom at the 3-position is a potential site for SNAr reactions, where it can be displaced by a variety of nucleophiles. The rate and feasibility of such reactions would depend on the nature of the nucleophile and the reaction conditions.

Reactivity of the N-oxide: As mentioned previously, conversion to the N-oxide dramatically alters the regioselectivity. The N-oxide of 3-Bromo-6,7-difluoroquinoline would be expected to undergo electrophilic attack preferentially at the C4 position and nucleophilic attack at the C2 and C4 positions.

Stereoselectivity:

Stereoselectivity in reactions of 3-Bromo-6,7-difluoroquinoline becomes relevant when a new stereocenter is formed. For instance, in the case of nucleophilic addition to the quinoline ring or reactions involving side chains that may be introduced, the formation of stereoisomers is possible.

The facial selectivity of attack on the quinoline ring can be influenced by the existing substituents. The bromine and fluorine atoms can exert steric hindrance, directing an incoming reagent to the less hindered face of the molecule. In the absence of a chiral catalyst or auxiliary, reactions leading to a new stereocenter would typically result in a racemic mixture.

To achieve stereoselectivity, the use of chiral reagents, catalysts, or auxiliaries would be necessary. For example, in the catalytic asymmetric hydrogenation of the quinoline ring to the corresponding tetrahydroquinoline, the choice of a chiral transition metal catalyst would be crucial in determining the enantiomeric excess of the product. While specific studies on the stereoselective transformations of 3-Bromo-6,7-difluoroquinoline are lacking, the principles of asymmetric synthesis established for other quinoline derivatives would be applicable.

Table 3: Predicted Regioselectivity in Reactions of 3-Bromo-6,7-difluoroquinoline

| Reaction Type | Predicted Major Regioisomer(s) | Influencing Factors |

| Electrophilic Aromatic Substitution | C5 and/or C8 | Directing effects of fluorine atoms; deactivation of both rings. |

| Nucleophilic Aromatic Substitution | C3 | Displacement of the bromine atom. |

| Reactions of the N-oxide (Electrophilic) | C4 | Activating effect of the N-oxide group. |

| Reactions of the N-oxide (Nucleophilic) | C2 and C4 | Activating effect of the N-oxide group. |

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and the solid state. For a molecule like 3-Bromo-6,7-difluoroquinoline, DFT calculations would provide significant insights into its geometry, stability, and reactivity.

Geometry Optimization and Energetic Analysis of Molecular Conformations

The first step in a computational study is typically geometry optimization. This process involves finding the arrangement of atoms in the molecule that corresponds to the lowest energy, and thus the most stable conformation. For 3-Bromo-6,7-difluoroquinoline, this would involve calculating the bond lengths, bond angles, and dihedral angles of the quinoline (B57606) ring system and its substituents.

The energetic analysis of different possible conformations (if any) would reveal the most stable isomer and the energy barriers between different conformations. This information is crucial for understanding the molecule's physical and chemical properties.

| Parameter | Optimized Value |

| Total Energy | Data not available |

| Dipole Moment | Data not available |

| Point Group | Data not available |

Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO) for Reactivity Prediction and Mechanistic Insights

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions.

The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical stability and reactivity. A smaller gap generally implies higher reactivity. For 3-Bromo-6,7-difluoroquinoline, FMO analysis would identify the regions of the molecule most likely to be involved in electrophilic and nucleophilic attacks.

| Molecular Orbital | Energy (eV) |

| HOMO | Data not available |

| LUMO | Data not available |

| HOMO-LUMO Gap | Data not available |

Molecular Electrostatic Potential (MEP) Surface Analysis for Understanding Charge Distribution and Reaction Sites

The Molecular Electrostatic Potential (MEP) surface is a visual representation of the charge distribution in a molecule. It is used to predict the sites for electrophilic and nucleophilic attack. The MEP surface is typically color-coded, with red indicating regions of high electron density (negative potential, susceptible to electrophilic attack) and blue indicating regions of low electron density (positive potential, susceptible to nucleophilic attack).

For 3-Bromo-6,7-difluoroquinoline, an MEP analysis would highlight the electronegative nitrogen and fluorine atoms as regions of negative potential, while the hydrogen atoms and the bromine atom (depending on the electronic environment) would likely be regions of positive potential.

Quantum Chemical Calculations for Spectroscopic Property Prediction (NMR, IR, UV-Vis)

Quantum chemical calculations can be used to predict the spectroscopic properties of a molecule, which can then be compared with experimental data to confirm the molecule's structure.

NMR (Nuclear Magnetic Resonance): Calculations can predict the chemical shifts of the ¹H, ¹³C, ¹⁹F, and ¹⁵N atoms in 3-Bromo-6,7-difluoroquinoline, providing detailed information about the electronic environment of each nucleus.

IR (Infrared): IR spectroscopy is used to identify the functional groups in a molecule by observing its vibrational frequencies. Quantum chemical calculations can predict the vibrational frequencies and intensities of the IR spectrum of 3-Bromo-6,7-difluoroquinoline.

UV-Vis (Ultraviolet-Visible): UV-Vis spectroscopy provides information about the electronic transitions in a molecule. Time-dependent DFT (TD-DFT) calculations can be used to predict the absorption wavelengths and intensities in the UV-Vis spectrum.

| Spectroscopic Data | Predicted Values |

| ¹H NMR Chemical Shifts (ppm) | Data not available |

| ¹³C NMR Chemical Shifts (ppm) | Data not available |

| Key IR Frequencies (cm⁻¹) | Data not available |

| UV-Vis λmax (nm) | Data not available |

Reaction Mechanism Studies and Transition State Analysis using Computational Methods

Computational methods can be employed to study the mechanisms of chemical reactions involving 3-Bromo-6,7-difluoroquinoline. By calculating the energies of reactants, products, intermediates, and transition states, chemists can determine the most likely reaction pathway.

Transition state analysis involves locating the saddle point on the potential energy surface that connects the reactants and products. The energy of the transition state determines the activation energy of the reaction, which is a key factor in determining the reaction rate. Such studies could be used, for example, to investigate the mechanism of nucleophilic aromatic substitution reactions on the 3-Bromo-6,7-difluoroquinoline scaffold.

Applications As Advanced Chemical Building Blocks

Precursor in the Synthesis of Complex Organic Molecules

The reactivity of the carbon-bromine bond in 3-Bromo-6,7-difluoroquinoline, particularly in palladium-catalyzed cross-coupling reactions, positions it as a key starting material for the generation of more complex and diverse molecular structures.

The quinoline (B57606) scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. The introduction of fluorine atoms can significantly enhance the pharmacological properties of a molecule, including its metabolic stability and binding affinity. 3-Bromo-6,7-difluoroquinoline serves as an excellent starting point for creating libraries of novel fluorinated quinoline derivatives.

Through reactions such as the Suzuki-Miyaura, Sonogashira, and Heck couplings, the bromine atom at the 3-position can be replaced with a wide variety of organic substituents. This allows for the systematic exploration of the chemical space around the quinoline core, facilitating the discovery of new bioactive compounds. For instance, the coupling of various aryl and heteroaryl boronic acids (Suzuki-Miyaura reaction) or terminal alkynes (Sonogashira reaction) can lead to the synthesis of compounds with potential applications as enzyme inhibitors or receptor modulators.

Table 1: Potential Cross-Coupling Reactions with 3-Bromo-6,7-difluoroquinoline

| Reaction Name | Coupling Partner | Resulting Structure | Potential Applications |

|---|---|---|---|

| Suzuki-Miyaura | Aryl/Heteroaryl Boronic Acid | 3-Aryl/Heteroaryl-6,7-difluoroquinoline | Medicinal Chemistry, Materials Science |

| Sonogashira | Terminal Alkyne | 3-Alkynyl-6,7-difluoroquinoline | Organic Electronics, Probe Synthesis |

| Heck | Alkene | 3-Alkenyl-6,7-difluoroquinoline | Polymer Chemistry, Fine Chemicals |

The development of new materials with tailored electronic and photophysical properties is a major focus of modern chemistry. Polyaromatic systems are of particular interest due to their potential applications in organic electronics. The rigid, planar structure of the quinoline ring makes it an ideal component for such systems.

3-Bromo-6,7-difluoroquinoline can be readily incorporated into larger polyaromatic hydrocarbons (PAHs) and other conjugated systems through palladium-catalyzed cross-coupling reactions. The resulting materials can exhibit unique photophysical properties, making them candidates for use in a variety of applications.

Utility in the Development of Functional Materials

The electronic properties of the difluorinated quinoline core, combined with the ability to introduce a wide range of functional groups at the 3-position, make 3-Bromo-6,7-difluoroquinoline a promising precursor for functional materials.

Quinoline derivatives have been investigated for their use in organic light-emitting diodes (OLEDs) and as organic semiconductors. The electron-withdrawing nature of the fluorine atoms in 3-Bromo-6,7-difluoroquinoline can influence the electron affinity and transport properties of molecules derived from it. By carefully selecting the substituent to be introduced at the 3-position, chemists can fine-tune the electronic properties of the resulting compound to meet the specific requirements of an electronic device. For example, the introduction of electron-donating or electron-accepting groups can modulate the HOMO and LUMO energy levels, which is crucial for efficient charge injection and transport in OLEDs.

The presence of a heavy atom like bromine can enhance certain optical properties, such as intersystem crossing, which is relevant for applications in phosphorescence and photodynamic therapy. Furthermore, the introduction of chromophoric and auxochromic groups onto the 3-Bromo-6,7-difluoroquinoline scaffold can lead to the development of new dyes and fluorescent probes with specific absorption and emission characteristics. The inherent fluorescence of some quinoline derivatives can be modulated by the substituents, opening up possibilities for creating sensors and imaging agents.

Precursor for Catalysts or Ligands in Homogeneous and Heterogeneous Catalysis

The nitrogen atom in the quinoline ring of 3-Bromo-6,7-difluoroquinoline possesses a lone pair of electrons, making it a potential coordination site for metal ions. By introducing appropriate functional groups, particularly at the 3-position, that can also coordinate to a metal center, it is possible to design novel ligands for use in catalysis.

For example, the synthesis of bidentate or pincer-type ligands incorporating the 6,7-difluoroquinoline (B156812) moiety could lead to the development of new catalysts with unique reactivity and selectivity in a variety of organic transformations. The electronic properties of the difluorinated quinoline ring can influence the electron density at the metal center, thereby tuning the catalytic activity.

Design and Synthesis of Compound Libraries for High-Throughput Research

The evolution of high-throughput screening (HTS) has revolutionized early-stage drug discovery, enabling the rapid evaluation of vast numbers of chemical entities against biological targets. A cornerstone of this paradigm is the availability of high-quality compound libraries, which are collections of distinct molecules designed for structural diversity and drug-like properties. 3-Bromo-6,7-difluoroquinoline serves as a privileged scaffold in this context, providing an ideal starting point for the construction of focused and diverse compound libraries. Its utility stems from the strategic placement of a reactive bromine atom at the 3-position, which acts as a versatile chemical handle for a multitude of coupling reactions, and the presence of the 6,7-difluoroquinoline core, which imparts favorable physicochemical properties such as metabolic stability and binding affinity to the resulting molecules.

The design of a compound library originating from 3-Bromo-6,7-difluoroquinoline is a deliberate process aimed at maximizing the exploration of relevant chemical space. This often involves combinatorial chemistry, where the core scaffold is systematically decorated with a wide array of building blocks. This approach allows for the generation of a large number of structurally related analogues, facilitating the systematic investigation of structure-activity relationships (SAR). The selection of reactants is crucial and is often guided by principles of diversity-oriented synthesis, ensuring a broad representation of shapes, sizes, and functional groups to increase the probability of identifying a "hit" compound.

The synthesis of these libraries is frequently accomplished using robust and high-yielding palladium-catalyzed cross-coupling reactions. These methods are well-suited for parallel synthesis formats, allowing for the efficient and simultaneous creation of many compounds. The Suzuki-Miyaura coupling, for instance, is widely used to form carbon-carbon bonds by reacting the 3-bromoquinoline (B21735) scaffold with various boronic acids, leading to a diverse set of 3-aryl- or 3-heteroaryl-6,7-difluoroquinolines. Similarly, the Buchwald-Hartwig amination allows for the introduction of a wide range of amines at the 3-position, creating libraries of 3-amino-6,7-difluoroquinolines. These reactions are prized for their functional group tolerance and reliable performance across a wide range of substrates.

A recent study by Håheim et al. demonstrated the power of this approach by synthesizing a diverse library of analogues from 3-bromoquinoline precursors using methods such as the Suzuki-Miyaura cross-coupling. clockss.org The resulting library of compounds was then screened for antimicrobial and cytotoxic activity, revealing promising candidates for further development. clockss.org This workflow—from a versatile starting material like a 3-bromoquinoline to library synthesis and subsequent biological screening—epitomizes the modern strategy for identifying novel bioactive agents. clockss.org

Below are representative data tables illustrating the synthetic diversification of a 3-bromoquinoline scaffold and the type of data generated from high-throughput research.

Table 1: Representative Synthesis Reactions for Library Generation This table outlines common cross-coupling reactions used to diversify the 3-Bromo-6,7-difluoroquinoline core. The conditions shown are generalized from established protocols for similar substrates. clockss.org

| Reaction Name | Reactant Type | Catalyst | Base | Resulting Structure |

| Suzuki-Miyaura Coupling | Aryl/Heteroaryl Boronic Acid | PdCl₂(dppf) | K₂CO₃ | 3-Aryl-6,7-difluoroquinoline |

| Buchwald-Hartwig Amination | Primary/Secondary Amine | Pd₂(dba)₃ + Ligand | NaOtBu | 3-Amino-6,7-difluoroquinoline |

| Sonogashira Coupling | Terminal Alkyne | Pd(PPh₃)₄ + CuI | Et₃N | 3-Alkynyl-6,7-difluoroquinoline |

| Heck Coupling | Alkene | Pd(OAc)₂ | Et₃N | 3-Alkenyl-6,7-difluoroquinoline |

Table 2: Illustrative High-Throughput Screening Research Findings This table presents hypothetical screening data, modeled on findings from libraries derived from quinoline scaffolds, to illustrate how research findings are typically presented. clockss.org The "Hit Compound" column shows the substituent introduced at the 3-position of the 6,7-difluoroquinoline core.

| Hit Compound ID | R-Group at 3-Position | Target/Assay | Activity (IC₅₀) | Selectivity Profile |

| L1-A01 | 4-Methoxyphenyl | Kinase A | 0.5 µM | High vs. Kinase B, C |

| L1-B07 | 2-Thienyl | Kinase A | 1.2 µM | Moderate vs. Kinase B |

| L2-C04 | N-Morpholinyl | GPCR-X | 0.8 µM | High vs. GPCR-Y, Z |

| L2-D11 | N-Piperidinyl | GPCR-X | 2.5 µM | Low vs. other GPCRs |

| L3-E05 | Phenylethynyl | Enzyme Z | 0.2 µM | High vs. related enzymes |

The data generated from such HTS campaigns are invaluable. They not only identify initial hit compounds but also provide crucial SAR insights that guide the subsequent optimization process. By analyzing which substituents lead to higher potency and selectivity, medicinal chemists can design more focused, second-generation libraries to refine the initial hits into lead compounds with improved pharmacological profiles.

Future Research Directions and Perspectives

Exploration of Novel and Efficient Synthetic Pathways for Bromodifluoroquinolines

One promising avenue is the application of domino reactions , which allow for the construction of complex molecules in a single pot through a cascade of intramolecular transformations. acs.orgrsc.org For instance, a domino Povarov reaction could be envisioned, starting from appropriately substituted anilines, aldehydes, and dienophiles to construct the polysubstituted tetrahydroquinoline core, which can then be aromatized and further functionalized. rsc.org Another approach could involve metal-free domino processes that proceed through functional group rearrangements to yield highly substituted quinolines. acs.org

Catalytic C-H functionalization represents another frontier in the synthesis of quinoline (B57606) derivatives. rsc.orgnih.govyoutube.com Directing group-assisted strategies could enable the regioselective introduction of a bromine atom at the C3-position of a pre-existing 6,7-difluoroquinoline (B156812) core. This approach offers high atom economy and avoids the need for pre-functionalized starting materials. Iron-catalyzed C-H activation has emerged as a particularly green and cost-effective method for the functionalization of quinoline N-oxides, which could be a viable intermediate.

Furthermore, modern synthetic techniques such as microwave-assisted synthesis and flow chemistry should be explored to accelerate reaction times, improve yields, and enhance reaction control. nih.govresearchgate.netnih.govscielo.br Microwave irradiation can significantly reduce reaction times in the synthesis of substituted quinolines, including halo-substituted derivatives. nih.govresearchgate.net Flow chemistry offers advantages in terms of safety, scalability, and precise control over reaction parameters, making it particularly suitable for potentially hazardous reactions. acs.orgnih.govscielo.br

A comparative overview of potential synthetic strategies is presented in Table 1.

| Synthetic Strategy | Potential Advantages | Key Research Focus |

| Domino Reactions | High efficiency, step economy, complexity generation. acs.orgrsc.org | Design of novel domino sequences for difluoroquinoline synthesis. |

| C-H Functionalization | High atom economy, regioselectivity, use of simple precursors. rsc.orgnih.govyoutube.com | Development of selective catalysts for C3-bromination of 6,7-difluoroquinoline. |

| Microwave-Assisted Synthesis | Rapid reaction times, improved yields, enhanced reaction control. nih.govresearchgate.net | Optimization of microwave parameters for the synthesis of 3-Bromo-6,7-difluoroquinoline. |

| Flow Chemistry | Enhanced safety, scalability, precise process control. acs.orgnih.govscielo.br | Development of continuous-flow processes for the synthesis and functionalization of haloquinolines. |

Table 1. Comparison of Potential Synthetic Strategies for 3-Bromo-6,7-difluoroquinoline.

Development of Sustainable and Green Chemistry Approaches for Production

The principles of green chemistry are increasingly integral to modern chemical synthesis. Future research on 3-Bromo-6,7-difluoroquinoline should prioritize the development of environmentally benign production methods.

A key metric in green chemistry is atom economy , which measures the efficiency of a reaction in converting reactants to the desired product. wikipedia.orgacs.org Synthetic routes with high atom economy, such as addition and cycloaddition reactions, should be favored over substitution and elimination reactions that generate stoichiometric byproducts. For instance, C-H functionalization approaches inherently offer high atom economy. rsc.org The atom economy of halogenation reactions can be improved by using catalytic methods that utilize halide salts as the halogen source, rather than elemental halogens or N-halosuccinimides which have poor atom economy. rsc.org

The development of nanocatalyzed green protocols offers another promising direction. nih.gov Nanocatalysts can provide high activity and selectivity under mild reaction conditions and can often be recycled and reused, reducing waste and cost. The use of greener solvents, such as water or bio-based solvents, or even solvent-free conditions, should also be a primary consideration.

Key green chemistry metrics to be considered are summarized in Table 2.

| Green Chemistry Metric | Description | Relevance to 3-Bromo-6,7-difluoroquinoline Synthesis |

| Atom Economy | The measure of the amount of starting materials that become useful products. wikipedia.orgacs.org | Prioritizing synthetic routes that maximize the incorporation of atoms from reactants into the final product. |

| E-Factor | The mass ratio of waste to desired product. | Aiming for synthetic pathways with a low E-factor, indicating minimal waste generation. |

| Process Mass Intensity (PMI) | The ratio of the total mass of materials used to the mass of the final product. | Optimizing processes to reduce the overall mass of materials used in production. |

| Life Cycle Assessment (LCA) | A comprehensive evaluation of the environmental impacts of a product or process over its entire life cycle. rsc.orgmdpi.comfao.orgnih.govtudelft.nl | Assessing the overall sustainability of different synthetic routes to identify the most environmentally friendly option. |

Table 2. Key Green Chemistry Metrics for Sustainable Synthesis.

Application of Advanced Characterization Techniques (e.g., operando spectroscopy)

To gain a deeper understanding of the synthesis and reactivity of 3-Bromo-6,7-difluoroquinoline, the application of advanced characterization techniques is crucial. Operando spectroscopy , which involves the real-time monitoring of a chemical reaction under actual process conditions, can provide invaluable mechanistic insights. wikipedia.orgchimia.ch

Operando NMR spectroscopy can be employed to track the formation of intermediates and byproducts during the synthesis of the quinoline core. rsc.orgmdpi.com This can help in optimizing reaction conditions to maximize the yield of the desired product and minimize the formation of impurities. Similarly, in situ FTIR spectroscopy can be used to monitor the progress of the reaction by observing changes in the vibrational modes of the reactants, intermediates, and products. mdpi.comsigmaaldrich.comacs.org

These techniques, when coupled with kinetic studies, can help to elucidate the reaction mechanism, identify the rate-determining step, and understand the role of the catalyst. This knowledge is essential for the rational design of more efficient and selective synthetic processes.

Deeper Theoretical Insights into Structure-Reactivity Relationships and Mechanistic Pathways

Computational chemistry provides a powerful tool for understanding the electronic structure, reactivity, and spectroscopic properties of molecules. Density Functional Theory (DFT) calculations can be employed to investigate the structure-reactivity relationships of 3-Bromo-6,7-difluoroquinoline.

DFT studies can be used to:

Predict the preferred sites for electrophilic and nucleophilic attack.

Calculate the energies of frontier molecular orbitals (HOMO and LUMO) to understand its electronic properties.

Model the transition states of potential reactions to elucidate mechanistic pathways. researchgate.netmdpi.com

Simulate spectroscopic data (e.g., NMR, IR, UV-Vis) to aid in the interpretation of experimental results.

By combining theoretical calculations with experimental data, a comprehensive understanding of the chemical behavior of 3-Bromo-6,7-difluoroquinoline can be achieved. This synergy is crucial for predicting its potential applications and for designing novel derivatives with tailored properties.

Expanding the Scope of Applications in Emerging Chemical and Material Sciences

The unique combination of a quinoline core with bromine and fluorine substituents suggests that 3-Bromo-6,7-difluoroquinoline could find applications in various emerging fields of chemical and materials science.

In organic electronics , the electron-withdrawing nature of the fluorine atoms and the potential for further functionalization at the bromine position make this compound a promising building block for novel organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The quinoline moiety itself is known to be a good electron-transporting material.

The presence of heteroatoms and the aromatic system also makes quinoline derivatives suitable for use as chemical sensors . youtube.comnih.govnih.govresearchgate.netnih.gov 3-Bromo-6,7-difluoroquinoline could be functionalized to create fluorescent or colorimetric sensors for the detection of specific ions or molecules. For example, quinoline-based sensors have shown promise for the detection of fluoride (B91410) ions and various metal cations. nih.govresearchgate.net

Furthermore, quinoline derivatives have been investigated as corrosion inhibitors for various metals and alloys. nih.govfao.orgnih.govbrieflands.comresearchgate.net The lone pair of electrons on the nitrogen atom and the pi-electrons of the aromatic system can interact with the metal surface, forming a protective layer that inhibits corrosion. The presence of fluorine and bromine atoms could further enhance the adsorption and protective properties of the molecule.

Future research should focus on the synthesis of derivatives of 3-Bromo-6,7-difluoroquinoline through reactions at the bromine position (e.g., Suzuki, Sonogashira, or Buchwald-Hartwig couplings) to create a library of compounds for screening in these and other emerging applications.

Q & A

Q. What are the common synthetic routes for preparing 3-Bromo-6,7-difluoroquinoline?

- Methodological Answer : A widely used approach involves Suzuki-Miyaura cross-coupling reactions. For example, brominated quinoline precursors (e.g., 3-bromo-6,7-dimethoxyisoquinolin-1-one) can react with aryl boronic acids under palladium catalysis to introduce substituents at the 3-position . Alternative routes include direct bromination of fluorinated quinoline derivatives using reagents like PBr₃ or N-bromosuccinimide (NBS) under controlled conditions. Post-synthetic fluorination via halogen exchange (e.g., using KF/18-crown-6) may also be employed.

Q. What safety protocols are essential when handling 3-Bromo-6,7-difluoroquinoline?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods for volatile intermediates.

- Waste Management : Segregate halogenated waste and dispose via certified hazardous waste services.

- Emergency Procedures : Neutralize spills with inert adsorbents (e.g., vermiculite) and avoid aqueous rinsing to prevent environmental contamination .

Q. Which characterization techniques confirm the structure of 3-Bromo-6,7-difluoroquinoline?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions via coupling patterns (e.g., fluorine-induced splitting). ¹⁹F NMR confirms fluorination.